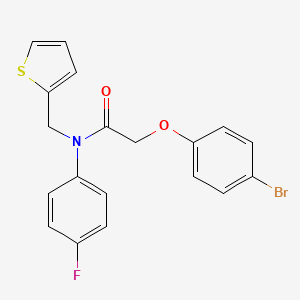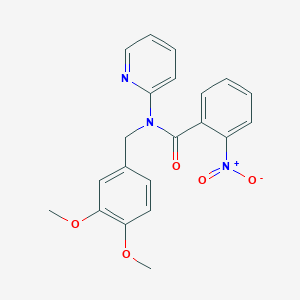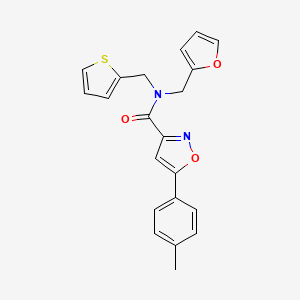![molecular formula C17H25ClN2O4S B11345998 1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11345998.png)
1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a chlorobenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Chlorobenzyl Moiety: The chlorobenzyl group can be attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield sulfides.
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
- N-(3-methoxypropyl)piperidine-4-carboxamide
Uniqueness
1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C17H25ClN2O4S |
|---|---|
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H25ClN2O4S/c1-24-12-4-9-19-17(21)14-7-10-20(11-8-14)25(22,23)13-15-5-2-3-6-16(15)18/h2-3,5-6,14H,4,7-13H2,1H3,(H,19,21) |
InChI-Schlüssel |
LCIGDTOMXRJAKV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B11345921.png)
![N-[4-(benzyloxy)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345929.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11345938.png)
![N-[4-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11345942.png)
![1-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone](/img/structure/B11345950.png)
![Methyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11345957.png)

![1-butyl-4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11345970.png)

![4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11345990.png)
![2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]](/img/structure/B11345992.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11345993.png)

![5-fluoro-3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B11346001.png)
